molecular formula C10H12O B1664677 2-Allyl-6-methylphenol CAS No. 3354-58-3

2-Allyl-6-methylphenol

Cat. No. B1664677
M. Wt: 148.20 g/mol
InChI Key: WREVCRYZAWNLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07393367B2

Procedure details

2-Allyl-6-methylphenol (7.6 g, 0.051 mol) and urotropin (hexamethylenetetramine, 11.9 g, 0.085 mol) were heated under reflux in 50 ml of 50% conc. acetic acid for 4½ hours. Subsequently, 56 ml of half-concentrated hydrochloric acid were then added to the hot reaction solution. The solution was heated under reflux for a further half hour. After cooling to room temperature, the precipitated solid was filtered off, washed with a little water and dried at room temperature under vacuum.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11])[CH:2]=[CH2:3].C1N2CN3CN(C2)CN1C3.Cl.[C:23](O)(=[O:25])C>>[CH2:1]([C:4]1[CH:9]=[C:8]([CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11])[CH:23]=[O:25])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C=C)C1=C(C(=CC=C1)C)O
Name
Quantity
11.9 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
56 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further half hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried at room temperature under vacuum

Outcomes

Product
Name
Type
Smiles
C(C=C)C=1C=C(C=O)C=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.